![molecular formula C22H24F2N4O B14929364 N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a cyclooctyl group, a difluoromethyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethylating agent reacts with the pyrazolo[1,5-a]pyrimidine core.
Attachment of the Cyclooctyl and Phenyl Groups: The cyclooctyl and phenyl groups are attached through a series of substitution reactions, often involving the use of organometallic reagents and catalysts to achieve the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include organometallic reagents such as Grignard reagents (RMgX) and lithium reagents (RLi).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has a similar structure but with a cycloheptyl group instead of a cyclooctyl group.
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound lacks the difluoromethyl and cyclooctyl groups, making it less complex.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has different substituents, including nitro groups, which confer different chemical and biological properties.
Properties
Molecular Formula |
C22H24F2N4O |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H24F2N4O/c23-20(24)19-13-18(15-9-5-4-6-10-15)27-21-17(14-25-28(19)21)22(29)26-16-11-7-2-1-3-8-12-16/h4-6,9-10,13-14,16,20H,1-3,7-8,11-12H2,(H,26,29) |
InChI Key |
IUCZCBLWTSCFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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